molecular formula C5H4NNaO2S B1457867 Sodium 2-(1,3-thiazol-2-yl)acetate CAS No. 1427380-03-7

Sodium 2-(1,3-thiazol-2-yl)acetate

Cat. No. B1457867
M. Wt: 165.15 g/mol
InChI Key: OCSCGZPMIKVUMF-UHFFFAOYSA-M
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Description

Sodium 2-(1,3-thiazol-2-yl)acetate is a chemical compound with the CAS Number: 1427380-03-7 . It has a molecular weight of 165.15 . The IUPAC name for this compound is sodium 2-(thiazol-2-yl)acetate .


Molecular Structure Analysis

The InChI code for Sodium 2-(1,3-thiazol-2-yl)acetate is 1S/C5H5NO2S.Na/c7-5(8)3-4-6-1-2-9-4;/h1-2H,3H2,(H,7,8);/q;+1/p-1 . This indicates the presence of a thiazole ring in the structure.


Physical And Chemical Properties Analysis

Sodium 2-(1,3-thiazol-2-yl)acetate is a powder . It is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactivity

Sodium 2-(1,3-thiazol-2-yl)acetate is involved in various chemical synthesis processes, showcasing its versatility in organic chemistry. For example, it plays a role in the synthesis of 1,3-thiazole derivatives through the reaction with hydrazonoyl chlorides, leading to compounds with significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009). Furthermore, it catalyzes multicomponent reactions such as the formation of substituted 2-amino-4-(1H-pyrazol-4-yl)-4H-chromenes, which are promising for treating human inflammatory diseases (Elinson et al., 2014). This compound's catalytic efficiency is also evident in tandem Knoevenagel–Michael multicomponent reactions, yielding compounds beneficial for cardiovascular diseases therapy (Elinson et al., 2013).

Material Science and Polymer Chemistry

In material science, sodium 2-(1,3-thiazol-2-yl)acetate contributes to the development of novel materials with potential applications in various fields. For instance, it is involved in the synthesis of fluorescent chemosensors for detecting cyanide in aqueous solutions, showcasing its utility in environmental monitoring and safety applications (Guo et al., 2013). Additionally, its reactivity is utilized in the electrochemical copolymerization processes, leading to polymers with lower oxidation potentials and higher optical contrasts, suitable for electrochromic devices (Soylemez et al., 2015).

Pharmaceutical and Biomedical Applications

In the pharmaceutical domain, sodium 2-(1,3-thiazol-2-yl)acetate's derivatives are explored for their bioactivity. For instance, its role in synthesizing 1,3-thiazole-based compounds shows promise in antihypertensive α-blocking activities, suggesting potential therapeutic applications in managing hypertension (Abdel-Wahab et al., 2008). Moreover, derivatives of this compound are investigated for their interactions with lipid membranes, which is crucial for understanding their mechanism of action and optimizing drug delivery systems (Nikitina et al., 2020).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields . They are found in many potent biologically active compounds and are still being explored for their potential in drug design and discovery . Therefore, Sodium 2-(1,3-thiazol-2-yl)acetate, being a thiazole derivative, could also be a subject of future research in these areas.

properties

IUPAC Name

sodium;2-(1,3-thiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S.Na/c7-5(8)3-4-6-1-2-9-4;/h1-2H,3H2,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSCGZPMIKVUMF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-(1,3-thiazol-2-yl)acetate

CAS RN

1427380-03-7
Record name sodium 2-(1,3-thiazol-2-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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